molecular formula C16H17Cl2N3O3S B2903140 2-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine CAS No. 1448079-08-0

2-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Cat. No.: B2903140
CAS No.: 1448079-08-0
M. Wt: 402.29
InChI Key: OPYAKUMMLVHDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a synthetic pyrazine derivative characterized by a sulfonylpiperidinyloxy group attached to the pyrazine core and a 2,4-dichloro-5-methylphenyl substituent. Pyrazine derivatives are heterocyclic compounds with two nitrogen atoms in a six-membered aromatic ring, known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . Its design aligns with strategies to optimize pharmacokinetic properties and selectivity through rational substitution .

Properties

IUPAC Name

2-[1-(2,4-dichloro-5-methylphenyl)sulfonylpiperidin-4-yl]oxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O3S/c1-11-8-15(14(18)9-13(11)17)25(22,23)21-6-2-12(3-7-21)24-16-10-19-4-5-20-16/h4-5,8-10,12H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYAKUMMLVHDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a complex organic molecule notable for its potential applications in medicinal chemistry. Characterized by a pyrazine ring and a piperidine moiety linked through a sulfonyl group, this compound has garnered attention for its biological activities, particularly its anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H17Cl2N3O3SC_{16}H_{17}Cl_{2}N_{3}O_{3}S, with a molecular weight of approximately 402.3 g/mol. The unique structural features of this compound may confer distinct pharmacokinetic properties that enhance its biological activity against specific targets.

PropertyValue
Molecular FormulaC₁₆H₁₇Cl₂N₃O₃S
Molecular Weight402.3 g/mol
CAS Number1448079-08-0

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory activity . In vitro studies have shown its ability to inhibit nitric oxide (NO) secretion in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, suggesting its potential as an anti-inflammatory agent. This inhibition is critical as excessive NO production is associated with various inflammatory diseases.

Understanding the mechanism of action for this compound is crucial for elucidating its therapeutic potential. Preliminary interaction studies suggest that it may bind to various receptors or enzymes involved in inflammatory and cancer pathways. Detailed binding affinity studies and receptor interaction assays are necessary to fully characterize its pharmacological profile.

Case Studies

While specific case studies on this compound are scarce, related pyrazine derivatives have demonstrated promising biological activities:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) : Similar pyrazole compounds have shown effective inhibition of DHODH, which is crucial in nucleotide synthesis and has implications in immunosuppressive therapies .
  • Antimicrobial Activity : Pyrazole derivatives have been evaluated for their antimicrobial properties, with some exhibiting significant activity against pathogenic bacteria and fungi . This suggests that derivatives of this compound may also possess similar antimicrobial potentials.

Future Directions

Further research is necessary to explore the full range of biological activities associated with this compound. Key areas for future investigation include:

  • Pharmacological Studies : Comprehensive in vivo studies to assess efficacy and safety profiles.
  • Structure–Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its effects.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that 2-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine exhibits significant anti-inflammatory properties. In vitro studies have shown its ability to inhibit nitric oxide secretion in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, suggesting its potential as an anti-inflammatory agent. This property positions it as a candidate for treating inflammatory diseases such as arthritis and other related conditions.

Anticancer Potential

In addition to its anti-inflammatory effects, preliminary studies suggest that this compound may possess anticancer properties. The unique structural features of the compound allow for interactions with various biological targets, potentially leading to the inhibition of cancer cell proliferation. Further pharmacological studies are necessary to elucidate these mechanisms fully.

Case Study: In Vitro Efficacy

A study conducted on RAW264.7 macrophages demonstrated that treatment with This compound resulted in a significant reduction in nitric oxide production compared to control groups. This finding supports its role as an anti-inflammatory agent and warrants further exploration into its therapeutic applications in chronic inflammatory diseases.

Comparison with Similar Compounds

Antimicrobial Activity

  • Target Compound : The dichloro and methyl groups may enhance antibacterial/antifungal activity by disrupting microbial membranes or enzyme function. This contrasts with benzo[4,5]isothiazolo[2,3-a]pyrazine-6,6-dioxide derivatives, which rely on isothiazole and sulfone groups for antimicrobial effects .

Anticancer and Cytotoxic Activity

  • Target Compound : The sulfonyl-piperidine group may confer antiproliferative effects via kinase inhibition or oxidative stress induction, akin to bisbenzothiazolyl-pyrazines .
  • 2,3-Disubstituted Pyrazines : Derivatives with smaller substituents (e.g., methyl or methoxy) show moderate cytotoxicity, while the target compound’s bulkier groups might improve tumor selectivity .

Metabolic and Toxicity Profile

  • Compared to pyrazinamide (PZA), a first-line antituberculosis drug, the target compound’s structural complexity may reduce metabolic degradation and mitigate side effects like hepatotoxicity . However, its chlorine substituents could pose unique toxicity risks requiring further evaluation .

Stability and Coordination Chemistry

  • Stability Constants: Di-substituted pyrazine derivatives (e.g., DPP) exhibit higher logK1 values with Ru(III) ions than monosubstituted analogs (e.g., POAX). The target compound’s dichloro and sulfonyl groups may further enhance metal-binding stability .
  • Aggregation Behavior : Unlike linear pyrazine-acene derivatives (e.g., thiazolo[4,5-b]pyrazines), the piperidine ring in the target compound likely reduces aggregation in solution, improving solubility .

Comparative Data Table

Compound Name Key Substituents Biological Activities Stability (logK1 with Ru(III)) Notable Features
2-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine Sulfonylpiperidine, 2,4-dichloro-5-methylphenyl Antimicrobial, Anticancer, Enzyme inhibition High (predicted) Enhanced lipophilicity, metal coordination
Pyrazine-2-amidoxime (POAX) Amidoxime Antifungal, Antituberculosis 2.8–3.1 Low toxicity, moderate stability
2,3-Bis(2-pyridyl)pyrazine (DPP) Pyridyl groups Metal coordination, Anticancer 4.5–5.0 High stability, di-substitution
Benzo[4,5]isothiazolo[2,3-a]pyrazine-6,6-dioxide Isothiazole, sulfone Antibacterial, Antiproliferative N/A Oxidative stress induction
Pyrazinamide (PZA) Carboxamide Antituberculosis N/A Clinical use, hepatotoxicity risk

Q & A

Q. What are the key structural features of 2-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine, and how do they influence its reactivity and biological activity?

The compound comprises three critical moieties:

  • A pyrazine ring (electron-deficient heterocycle) that facilitates π-π stacking interactions.
  • A piperidin-4-yl-oxy linker providing conformational flexibility and influencing pharmacokinetics.
  • A 2,4-dichloro-5-methylphenyl sulfonyl group contributing to hydrophobicity and potential target binding via halogen bonds.

The sulfonyl group enhances stability and may modulate enzyme inhibition (e.g., kinases or proteases), while the chloro and methyl substituents on the phenyl ring influence steric and electronic interactions with biological targets .

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

A typical synthesis involves:

  • Step 1 : Sulfonylation of piperidin-4-ol with 2,4-dichloro-5-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .
  • Step 2 : Coupling the sulfonylated piperidine with 2-chloropyrazine via nucleophilic aromatic substitution (SNAr), requiring anhydrous DMF and elevated temperatures (80–100°C) .

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Use polar aprotic solvents (e.g., DMF) and controlled pH to enhance SNAr efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazine and sulfonyl groups. The piperidine ring’s axial/equatorial protons show distinct splitting patterns (~δ 3.0–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₇H₁₈Cl₂N₃O₃S: ~438.03 Da) .
  • X-ray Crystallography : Resolves stereochemistry of the piperidine ring and sulfonyl orientation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodology :

  • Variation of Substituents : Synthesize analogs with altered halogens (e.g., Br instead of Cl), methyl group positions, or sulfonyl replacements (e.g., carbonyl).
  • In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays. For example, replace the dichlorophenyl group with a nitro derivative to assess halogen bonding’s role .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with experimental IC₅₀ values .

Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

Resolution Strategies :

  • Standardize Assay Conditions : Control variables like buffer pH, ATP concentration (for kinase assays), and cell line passage numbers .
  • Reproducibility Checks : Cross-validate results in independent labs using identical compound batches (≥95% purity by HPLC).
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., pyrazine-piperidine sulfonamides in and ) to identify trends in substituent effects .

Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action?

  • Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Cellular Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map affected pathways .
  • Kinetic Studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

Q. How can metabolic stability and toxicity be evaluated during preclinical development?

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
    • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • In Vivo Toxicity : Conduct acute toxicity studies in rodents (e.g., OECD 423) to determine LD₅₀ and organ-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.